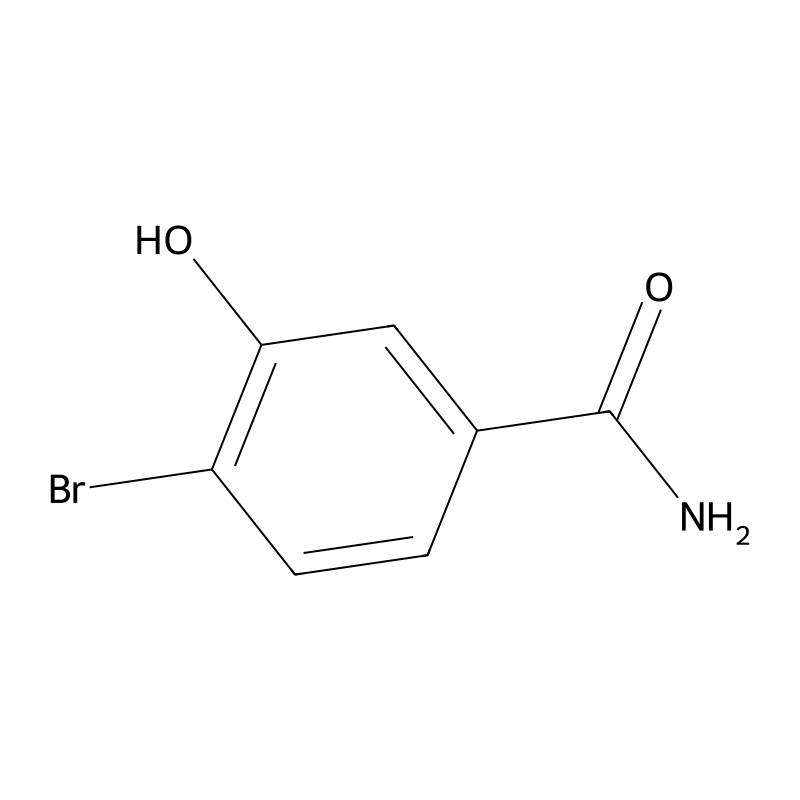4-Bromo-3-hydroxybenzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antioxidant and Antibacterial Activities
Scientific Field: Biochemistry
Application Summary: 4-Bromo-3-hydroxybenzamide has been used in the synthesis of novel benzamide compounds, which have been tested for their antioxidant and antibacterial activities.
Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzamide or 3-acetoxy-2-methylbenzamide and amine derivatives.
Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity.
4-Bromo-3-hydroxybenzamide is an organic compound with the molecular formula CHBrNO and a molecular weight of approximately 216.03 g/mol. It features a bromine atom and a hydroxyl group attached to a benzene ring, making it a derivative of benzamide. The compound is characterized by its pale yellow crystalline appearance and is soluble in organic solvents like dichloromethane, but less soluble in water. Its CAS number is 1836-27-7, and it is primarily used in chemical synthesis and biological research.
- Acylation Reactions: It can react with acyl chlorides to form amides.
- Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid.
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that 4-Bromo-3-hydroxybenzamide exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain cancer cell lines. For instance, compounds with similar structures have been noted for their ability to modulate enzyme activity related to cancer proliferation pathways. Additionally, its derivatives may possess antimicrobial properties, making them candidates for further pharmacological studies.
Several synthetic routes exist for producing 4-Bromo-3-hydroxybenzamide:
- From 4-Bromobenzoic Acid:
- Via Nitration:
- Nitration of 4-bromoaniline followed by hydrolysis can yield the desired compound.
- Using Bromoacetylation:
- Bromoacetylation of 3-hydroxyaniline followed by amide formation.
These methods allow for the efficient production of the compound while maintaining high yields.
4-Bromo-3-hydroxybenzamide finds applications in various fields:
- Pharmaceuticals: As a precursor in the synthesis of bioactive compounds.
- Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
- Chemical Research: Employed as a reagent in organic synthesis and medicinal chemistry.
Its unique structure allows it to serve as a versatile building block for developing new therapeutic agents.
Interaction studies of 4-Bromo-3-hydroxybenzamide have focused on its binding affinity to various biological targets:
- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
- Receptor Binding: Studies indicate potential interactions with neurotransmitter receptors, suggesting possible effects on neurological pathways.
Further research is needed to fully elucidate these interactions and their implications for drug development.
Several compounds share structural similarities with 4-Bromo-3-hydroxybenzamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Bromo-4-hydroxybenzamide | CHBrNO | Different position of bromine and hydroxyl groups |
| 4-Bromo-3-hydroxybenzoic acid | CHBrO | Contains a carboxylic acid group instead of amide |
| Methyl 4-bromo-3-hydroxybenzoate | CHBrO | Methyl ester derivative with altered solubility properties |
These compounds illustrate variations in functional groups and positions that affect their chemical behavior and biological activity, emphasizing the unique role of 4-Bromo-3-hydroxybenzamide within this class of compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








